molecular formula C14H11BClNO B15281259 (4-Chloro-3-methylphenyl)(3-cyanophenyl)borinic acid CAS No. 872495-69-7

(4-Chloro-3-methylphenyl)(3-cyanophenyl)borinic acid

Cat. No.: B15281259
CAS No.: 872495-69-7
M. Wt: 255.51 g/mol
InChI Key: OSEAAXSYKSNHSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chloro-3-methylphenyl)(hydroxy)boryl)benzonitrile typically involves the reaction of 4-chloro-3-methylphenylboronic acid with benzonitrile under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

3-((4-chloro-3-methylphenyl)(hydroxy)boryl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((4-chloro-3-methylphenyl)(hydroxy)boryl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-chloro-3-methylphenyl)(hydroxy)boryl)benzonitrile primarily involves its role as a boron-containing reagent in cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles, which aids in the transmetalation step of the Suzuki-Miyaura reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-((4-chloro-3-methylphenyl)(hydroxy)boryl)benzonitrile offers unique reactivity due to the presence of both chloro and methyl groups on the phenyl ring. This dual substitution pattern enhances its versatility in various synthetic applications, making it a valuable reagent in organic synthesis .

Properties

CAS No.

872495-69-7

Molecular Formula

C14H11BClNO

Molecular Weight

255.51 g/mol

IUPAC Name

(4-chloro-3-methylphenyl)-(3-cyanophenyl)borinic acid

InChI

InChI=1S/C14H11BClNO/c1-10-7-13(5-6-14(10)16)15(18)12-4-2-3-11(8-12)9-17/h2-8,18H,1H3

InChI Key

OSEAAXSYKSNHSS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C#N)(C2=CC(=C(C=C2)Cl)C)O

Origin of Product

United States

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